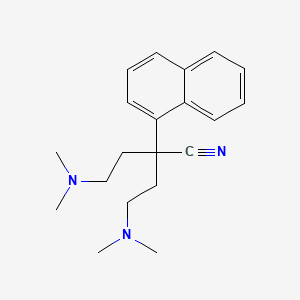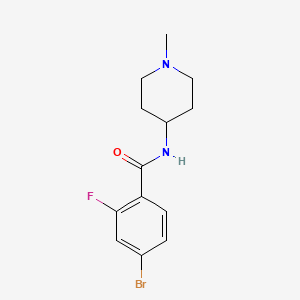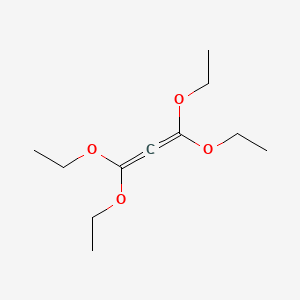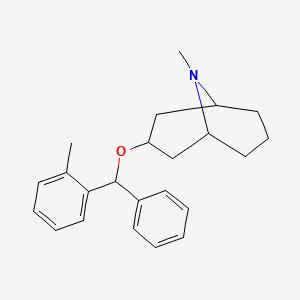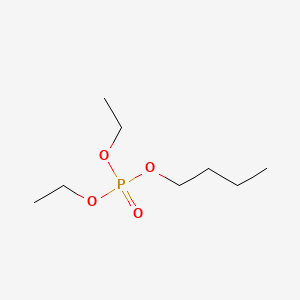
Butyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl diethyl phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is soluble in organic solvents and has various applications in different fields, including chemistry, biology, medicine, and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl diethyl phosphate can be synthesized through the reaction of phosphorus trichloride with butanol and diethyl ether. The reaction typically involves the following steps:
Reaction of phosphorus trichloride with butanol: This step produces butyl phosphorodichloridate.
Reaction of butyl phosphorodichloridate with diethyl ether: This step yields this compound.
The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and other separation techniques to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Butyl diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphoric acid and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often accelerated by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus compounds.
Industry: It is used as a plasticizer, flame retardant, and additive in lubricants and hydraulic fluids.
Mecanismo De Acción
The mechanism of action of butyl diethyl phosphate involves its interaction with various molecular targets, including enzymes and receptors. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The compound’s reactivity with nucleophiles makes it a valuable tool for studying phosphorylation mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different alkyl groups.
Butyl phosphate: Similar structure but lacks the diethyl groups.
Triethyl phosphate: Contains three ethyl groups instead of butyl and diethyl groups.
Uniqueness
Butyl diethyl phosphate is unique due to its specific combination of butyl and diethyl groups, which confer distinct physical and chemical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
Propiedades
Número CAS |
2737-00-0 |
|---|---|
Fórmula molecular |
C8H19O4P |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
butyl diethyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-4-7-8-12-13(9,10-5-2)11-6-3/h4-8H2,1-3H3 |
Clave InChI |
DWSYMNWJOYKKCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


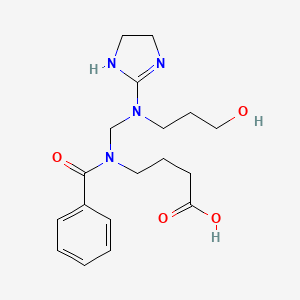
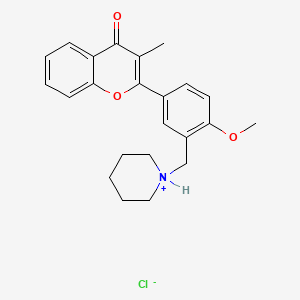

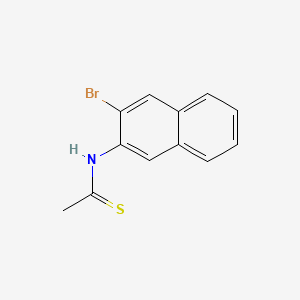

![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
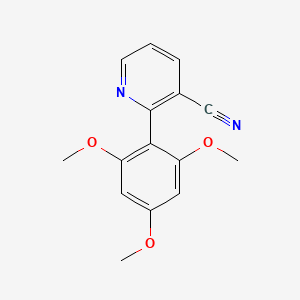
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)

